molecular formula C16H17ClN4O B3006953 3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797659-88-1

3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B3006953
CAS No.: 1797659-88-1
M. Wt: 316.79
InChI Key: DOFLUEXBSMPYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797659-88-1) is a chemical compound with the molecular formula C16H17ClN4O and a molecular weight of 316.79 g/mol . This benzamide derivative features a pyrrolidin-1-yl-substituted pyrimidine ring system, a scaffold of significant interest in medicinal chemistry for its potential to modulate biological pathways . Recent scientific literature suggests that compounds with this core structure are being investigated for their unique properties, including the potential to influence inflammatory responses and oxidative stress, making them promising candidates for research in immunology and neurodegenerative diseases . The structural motif is also relevant in the development of receptor-specific probes, as seen in related compounds targeting the central nervous system . Provided as a high-purity solid, this product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-chloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-5-3-4-12(10-13)16(22)19-11-14-18-7-6-15(20-14)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFLUEXBSMPYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine core.

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-chlorobenzoic acid with an amine derivative under dehydrating conditions.

    Coupling of the Benzamide and Pyrimidine Cores: The final step involves coupling the benzamide core with the pyrimidine core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibit promising anticancer properties. The structural features of this compound allow it to interact with key enzymes involved in cancer cell proliferation. For instance, derivatives have shown inhibition of certain kinases that are critical for tumor growth and survival, suggesting a potential application in targeted cancer therapies .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that the presence of the pyrrolidinyl and pyrimidinyl moieties enhances the compound's ability to disrupt bacterial cell wall synthesis, thus providing a basis for developing new antibiotics against resistant strains .

Neurological Applications

CNS Penetration
Due to its ability to cross the blood-brain barrier, this compound is being explored for applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its structural components may facilitate interactions with neurotransmitter systems, potentially leading to novel treatments for cognitive impairments .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Researchers have conducted extensive SAR studies that correlate specific modifications in the chemical structure with biological activity. For example, alterations in the chloro group or variations in the pyrrolidinyl substituent have been shown to significantly impact the compound's binding affinity to target receptors .

Case Studies and Research Findings

Study Findings Application
Study on Anticancer ActivityDemonstrated significant inhibition of cancer cell lines through kinase modulationPotential anticancer therapeutic
Antimicrobial ResearchShowed effectiveness against Gram-positive bacteriaDevelopment of new antibiotics
CNS Penetration AnalysisConfirmed ability to cross blood-brain barrierTreatment for neurological disorders

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is structurally related to several benzamide derivatives with variations in heterocyclic substituents, aromatic substitutions, and linker groups. Below is a comparative analysis of its closest analogs based on available evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (Main Compound) Pyrrolidine-substituted pyrimidinylmethyl, 3-Cl-benzamide Likely C₁₆H₁₆ClN₄O ~318.8 (calc.) Flexible pyrrolidine ring; potential for improved solubility and target engagement
3-chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide Dioxoisoindole, 3-F-phenyl, 3-Cl-benzamide C₂₂H₁₄ClFN₂O₃ 408.8 Rigid dioxoisoindole group; dual substitution may reduce metabolic stability
3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Pyrazolo-pyrimidine, piperazinyl-methoxyphenyl, ethyl linker C₂₅H₂₆ClN₇O₂ 492.0 Extended heterocyclic system; high molecular weight may limit bioavailability
4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide Pyrazolo-pyrimidine, dimethylphenyl, methylpyrazole C₂₄H₂₀ClN₇O 457.9 Bulky aromatic substituents; increased lipophilicity
3-Chloro-N-(4-(piperidin-1-yl)phenyl)benzamide Piperidine-substituted phenyl, 3-Cl-benzamide C₁₈H₁₈ClN₂O 313.8 Six-membered piperidine ring; simpler structure with potential for rapid clearance

Key Findings from Comparative Studies

Heterocyclic Substituent Effects
  • Pyrrolidine vs. Piperidine derivatives (e.g., ) may exhibit higher basicity, influencing pharmacokinetics .
  • Pyrazolo-Pyrimidine Systems : Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) demonstrate enhanced kinase inhibitory activity but suffer from higher molecular weights (>450 Da), which may compromise blood-brain barrier penetration .
Substitution Patterns
  • Chlorine vs. Fluorine : The 3-Cl substitution in the main compound and provides electron-withdrawing effects, stabilizing aromatic interactions. Fluorine in introduces metabolic resistance but may reduce solubility .
  • Methoxy and Methyl Groups : The methoxyphenyl group in increases polarity, while dimethylphenyl in enhances hydrophobicity, affecting tissue distribution .

Inferred Pharmacological Implications

  • Main Compound : The pyrrolidine-pyrimidine combination balances molecular weight and solubility, making it a promising candidate for oral administration.

Biological Activity

3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4OC_{16}H_{19}ClN_{4}O, with a molecular weight of approximately 320.80 g/mol. The compound features a chloro group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₄O
Molecular Weight320.80 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can lead to the inhibition or modulation of various biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, particularly poly(ADP-ribose) polymerase (PARP). Inhibition of PARP can enhance the effects of DNA-damaging agents in cancer therapy.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell growth in breast cancer cells with an IC50 value comparable to established PARP inhibitors like Olaparib .

Case Study 2: Neuropharmacological Effects

Research indicated that derivatives of benzamides, including this compound, possess neuroleptic properties. Compounds structurally related to this compound showed enhanced antipsychotic activity in animal models compared to traditional neuroleptics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameIC50 (µM)Activity Type
3-Chloro-N-(4-{[6-methyl-pyrrolidin]amino})benzamide18PARP Inhibition
Olaparib57.3PARP Inhibition
N-[2-(N-benzyl-N-methylamino)ethyl]...VariesAntipsychotic Activity

Q & A

How can researchers optimize the synthesis of 3-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide to improve yield and purity?

Answer:
The synthesis typically involves sequential steps: (1) chlorination of the pyrimidine ring, (2) coupling with a benzyl halide intermediate, and (3) amidation using 3-chlorobenzoyl chloride. Optimization strategies include:

  • Reagent stoichiometry : Adjust molar ratios (e.g., 1:1.2 for benzyl halide coupling) to minimize side products .
  • Temperature control : Maintain reflux conditions during coupling to enhance reaction efficiency .
  • Purification : Use column chromatography (eluent: chloroform:methanol, 3:1 v/v) to isolate the final compound with >95% purity .
  • Catalyst screening : Test bases like triethylamine or DMAP to accelerate amidation kinetics .

Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the pyrrolidine N-methyl group (δ 2.5–3.0 ppm) and benzamide carbonyl (δ 167–170 ppm) to confirm regiochemistry .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ at m/z 429.1356) .
  • HPLC : Use a C18 column with UV detection (λ 254 nm) to assess purity (>98%) .
  • TGA/DTA : Monitor thermal stability (decomposition onset >200°C) to evaluate storage conditions .

What strategies are employed to identify the biochemical targets of this compound in bacterial proliferation studies?

Answer:

  • Enzyme inhibition assays : Test activity against bacterial phosphopantetheinyl transferases (AcpS-PPTases), which are critical for fatty acid biosynthesis .
  • Docking simulations : Use PyMOL or AutoDock to model interactions between the chlorobenzamide moiety and the enzyme’s active site .
  • Knockout strains : Compare growth inhibition in E. coli ΔacpS vs. wild-type to confirm target specificity .

If conflicting data arises regarding the compound’s reactivity in substitution reactions, how should researchers approach resolution?

Answer:

  • Control experiments : Repeat reactions under inert atmosphere (N2/Ar) to rule out oxidative side reactions .
  • Isotopic labeling : Use 13C-labeled chlorobenzamide to track substitution sites via NMR .
  • Computational modeling : Compare DFT-calculated activation energies for SN1 vs. SN2 pathways to identify dominant mechanisms .

How can modifications to the pyrrolidine or benzamide moieties impact the compound’s biological activity?

Answer:

  • Pyrrolidine substitution : Replacing N-methyl with bulkier groups (e.g., cyclopentyl) may reduce bacterial membrane permeability due to steric hindrance .
  • Benzamide fluorination : Introducing a trifluoromethyl group at the para-position enhances metabolic stability by resisting cytochrome P450 oxidation .
  • SAR libraries : Synthesize analogs with varied halogen positions (e.g., 2-Cl vs. 4-Cl) and screen against PPTases to map pharmacophores .

What experimental approaches are used to determine the mechanism of amidation in the final synthesis step?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ IR to detect carbonyl intermediate formation .
  • Isotope tracing : Use 15N-labeled amines to confirm nucleophilic attack on the acyl chloride .
  • Coupling reagents : Compare yields with HOBt/EDC vs. DCC/DMAP to identify optimal conditions .

What are the critical considerations when transitioning from laboratory-scale synthesis to gram-scale production?

Answer:

  • Solvent selection : Replace DMF with toluene for easier recycling and reduced toxicity .
  • Continuous flow reactors : Scale coupling reactions to minimize exothermic risks and improve mixing .
  • Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance crystal yield .

How can researchers identify and characterize degradation products under varying storage conditions?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions, then analyze via LC-MS .
  • Mass fragmentation : Compare degradation product m/z values with predicted structures (e.g., hydrolyzed benzamide at m/z 285.08) .
  • Stability protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

What chiral resolution techniques are suitable for ensuring enantiomeric purity given the compound’s stereochemistry?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .
  • Crystallization with chiral auxiliaries : Co-crystallize with L-tartaric acid to isolate the desired enantiomer .

How to design in vitro assays to evaluate the compound’s antimicrobial efficacy against resistant strains?

Answer:

  • MIC determination : Use broth microdilution (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and E. coli BL21 .
  • Time-kill assays : Monitor bactericidal activity over 24 hours at 2× and 4× MIC concentrations .
  • Synergy testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.